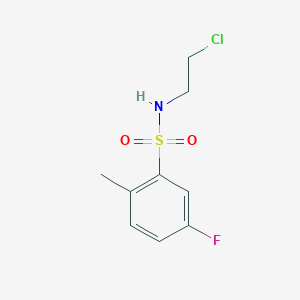

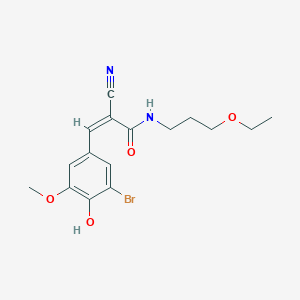

![molecular formula C20H15N3OS B2879538 4-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863589-49-5](/img/structure/B2879538.png)

4-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a novel compound that has been synthesized and studied for its potential biological activities . It is a type of N-heterocyclic compound . This compound has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), with an IC50 of 3.6 nm .

Synthesis Analysis

The synthesis of this compound involves a series of steps starting from commercially available substances . The process involves a reduction and nucleophilic substitution reaction with 2-nitropyridine as the raw material . The synthesis method was optimized in terms of temperature and solvent use .Molecular Structure Analysis

The molecular structure of “4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is characterized by two distinct structural features. One is the ‘5 atoms regulation’, and the other is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reduction and nucleophilic substitution reactions . The final structure of the compound was determined by 1H NMR spectrum .科学的研究の応用

Organic Synthesis and Chemical Properties

- Synthesis of Tetrahydropyrimidine and Derivatives : The starting compound N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide was utilized as a key intermediate for synthesizing various derivatives, including thiazolo[3,2-a]pyrimidine and benzothiazepine derivatives. This demonstrates the compound's role in the synthesis of heterocyclic compounds with potential biological activities (Fadda et al., 2013).

Anticancer Activities

- Anticancer Evaluation of Benzamides : A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. Some compounds exhibited moderate to excellent anticancer activity, indicating the potential of thiazolopyridin-2-yl motifs in anticancer drug development (Ravinaik et al., 2021).

Antimicrobial Activities

- Synthesis of Thiazolepyridine Derivatives : A novel set of thiazolepyridine derived heterocyclic hybrids, N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides, were synthesized and exhibited moderate bacterial growth inhibition against Staphylococcus aureus and Bacillus subtilis strains. This highlights the compound's relevance in developing new antibacterial agents (Karuna et al., 2021).

Inhibitory Activities and Biological Targets

- VEGFR-2 Inhibition for Cancer Therapy : Compounds with a thiazolo[5,4-b]pyridin-2-yl motif were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, indicating their potential use in cancer therapy by inhibiting angiogenesis (Borzilleri et al., 2006).

作用機序

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as having high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Mode of Action

One thiazolo[5,4-b]pyridine compound exhibited extremely strong pi3kα inhibitory activity . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of activities associated with thiazolo[4,5-b]pyridines , it can be inferred that multiple pathways could be impacted. These could include pathways related to oxidative stress (given their antioxidant activity), microbial growth (given their antimicrobial activity), and cell proliferation (given their antitumor activity).

Result of Action

Given the reported activities of thiazolo[4,5-b]pyridines , the compound could potentially exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects at the molecular and cellular levels.

将来の方向性

生化学分析

Biochemical Properties

4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide interacts with PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound shows potent inhibitory activity against PI3K, with an IC50 of 3.6 nm .

Cellular Effects

The compound’s influence on cell function is primarily through its impact on the PI3K signaling pathway. By inhibiting PI3K, 4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can affect various cellular processes, including cell growth and survival .

Molecular Mechanism

At the molecular level, 4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects by binding to PI3K, thereby inhibiting its activity. This leads to changes in downstream signaling pathways, potentially affecting gene expression .

特性

IUPAC Name |

4-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c1-13-7-9-14(10-8-13)18(24)22-16-5-2-4-15(12-16)19-23-17-6-3-11-21-20(17)25-19/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJMPHMBXYDEQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

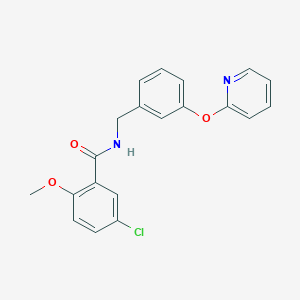

![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,2-diphenylacetamide](/img/structure/B2879457.png)

![N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2879460.png)

![N-(3-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2879461.png)

![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole](/img/structure/B2879464.png)

![(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2879469.png)

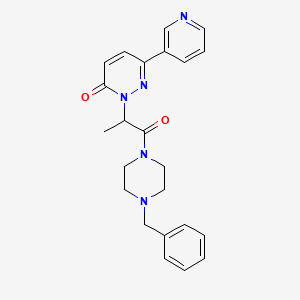

![3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide](/img/structure/B2879471.png)

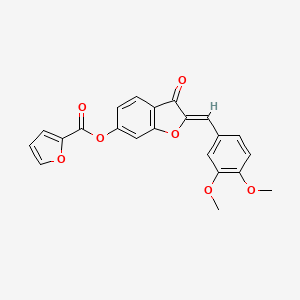

![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2879474.png)

![1-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B2879477.png)